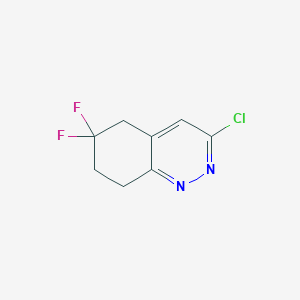
3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that belongs to the class of fluorinated quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor, followed by cyclization to form the desired compound . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
Scientific Research Applications
3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential as an antibacterial and antiviral agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
Uniqueness
3-Chloro-6,6-difluoro-5,6,7,8-tetrahydrocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClF2N2 |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-chloro-6,6-difluoro-7,8-dihydro-5H-cinnoline |
InChI |
InChI=1S/C8H7ClF2N2/c9-7-3-5-4-8(10,11)2-1-6(5)12-13-7/h3H,1-2,4H2 |
InChI Key |
PHUQBEXFDBCACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC(=NN=C21)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


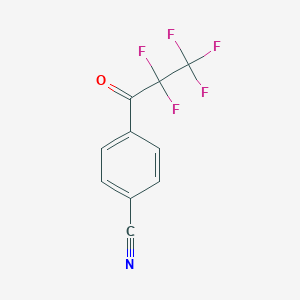
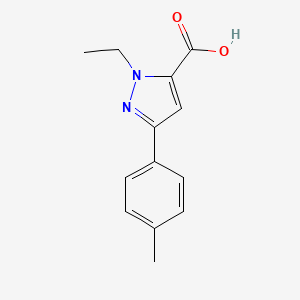
![(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
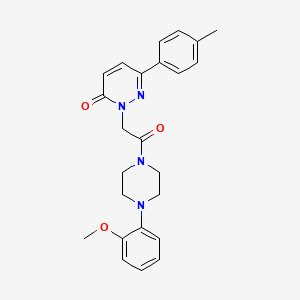
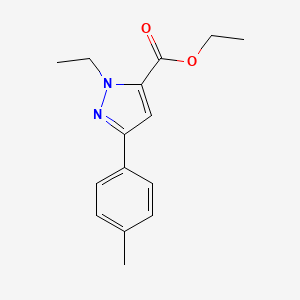
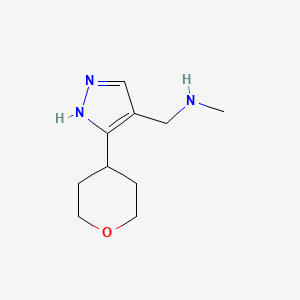
![N-methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14870039.png)

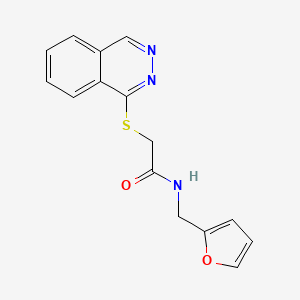


![N-(2-methylphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B14870055.png)
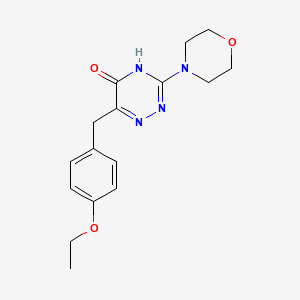
![N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B14870061.png)
